Advanced Synthesis and Application Guide: 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS 137079-02-8)
Advanced Synthesis and Application Guide: 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS 137079-02-8)
Executive Summary
In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are critical for efficient library generation. 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS: 137079-02-8) is a highly versatile small-molecule scaffold that combines an electron-deficient, pharmacologically active 4-nitropyrazole core with a highly reactive oxirane (epoxide) moiety ([1]). This technical whitepaper details the chemical properties, mechanistic synthesis, and downstream applications of this compound, providing field-proven protocols for researchers and drug development professionals.
Chemical Profile & Physical Properties
To ensure rigorous standard operating procedures (SOPs) in the laboratory, the fundamental quantitative data of the target compound is summarized below. High-purity commercial standards are typically verified via HPLC and NMR ([2]).
| Property | Value |
| IUPAC Name | 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole |
| CAS Number | 137079-02-8 |
| Molecular Formula | C |
| Molecular Weight | 169.14 g/mol |
| MDL Number | MFCD11128254 |
| Purity Standard | ≥95% |
| Structural Class | Nitro-pyrazole / Epoxide |
Mechanistic Pathways: The N-Alkylation Paradigm
The synthesis of 1-alkyl-4-nitropyrazoles relies on the deprotonation of the pyrazole N-H and subsequent nucleophilic substitution ([3]).
Causality in Reagent Selection:
4-Nitro-1H-pyrazole possesses a relatively low pKa compared to unsubstituted pyrazole due to the strong electron-withdrawing effect of the nitro group. This thermodynamic property allows chemists to utilize mild bases (e.g., K
Reaction Mechanism:
The generated pyrazolide anion acts as a strong nucleophile. It attacks the less sterically hindered terminal carbon of the epichlorohydrin oxirane ring. This forces the ring to open, forming a transient chlorohydrin alkoxide intermediate. Due to the proximity of the chloride leaving group, this intermediate rapidly undergoes an intramolecular S
Mechanistic pathway of N-alkylation and epoxide ring closure.
Experimental Protocol: Self-Validating Synthesis Workflow
The following step-by-step methodology ensures high-yield synthesis while maintaining the integrity of the oxirane ring.
Step 1: Reagent Preparation Dissolve 1.0 equivalent of 4-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive.
Step 2: Deprotonation (Self-Validation Checkpoint)
Add 1.5 equivalents of anhydrous K
Step 3: Electrophilic Addition Cool the reaction mixture to 0°C using an ice bath. Add 1.5 to 2.0 equivalents of epichlorohydrin dropwise over 15 minutes. Causality: Dropwise addition at 0°C mitigates the exothermic nature of the initial nucleophilic attack, suppressing the formation of unwanted bis-alkylated or polymerized byproducts.
Step 4: Thermal Activation & Monitoring Gradually warm the mixture to 60°C and stir for 4-6 hours. Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The complete disappearance of the lower-Rf starting material spot confirms reaction completion.
Step 5: Workup and Purification
Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na
Step-by-step experimental workflow for the synthesis of CAS 137079-02-8.
Downstream Applications & Structural Insights
Drug Discovery & Pharmacophore Generation Epoxides are privileged electrophiles in medicinal chemistry. The oxirane ring of CAS 137079-02-8 can be selectively opened by various primary or secondary amines to yield 1-(3-amino-2-hydroxypropyl)-4-nitro-1H-pyrazoles. These resulting scaffolds are extensively utilized in the development of multidrug resistance (MDR) modulators and targeted anti-cancer agents ([3]). Furthermore, transition metal complexes (such as Zinc metal-organic chains) incorporating 4-nitro-1H-pyrazole derivatives have demonstrated significant anti-cancer potential, making this building block highly valuable for metallodrug design ([4]).
Regiochemical Advantage (E-E-A-T Insight) A major bottleneck in pyrazole chemistry is regioselectivity. However, 4-nitro-1H-pyrazole is highly symmetric around the N1-N2 axis. Alkylation with epichlorohydrin produces a single, unambiguous regioisomer. This symmetry eliminates the need for complex, yield-reducing chromatographic separations of N1/N2 isomers, ensuring high atom economy and making the route highly scalable for industrial applications.
References
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Accela ChemBio. "137079-02-8, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole". AccelaChem Product Database. URL: [Link]
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Fernández, B., et al. "Modulating Anti-Cancer Potential by Modifying the Structural Properties of a Family of Zinc Metal-Organic Chains Based on 4-Nitro-1H-pyrazole." Crystal Growth & Design. URL: [Link]
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Chiba, P., et al. "Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Sources
- 1. 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 2. 137079-02-8,4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 4. researchgate.net [researchgate.net]
